molecular formula C17H25N3O3 B2615994 tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate CAS No. 1286272-95-4

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

货号 B2615994
CAS 编号: 1286272-95-4
分子量: 319.405
InChI 键: KNYZJDCEBYKHBQ-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate, also known as ICHMT, is a synthetic compound that has recently gained attention in the scientific community. ICHMT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.

作用机制

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by this compound leads to increased IRS-1 phosphorylation and insulin signaling, resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, this compound has been shown to modulate other signaling pathways involved in metabolic regulation. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by this compound leads to increased fatty acid oxidation and decreased lipogenesis, which may contribute to its anti-obesity effects.

实验室实验的优点和局限性

One advantage of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its specificity for PTP1B, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. This may limit its efficacy in vivo and require higher doses for therapeutic effects.

未来方向

Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could focus on several areas, including:
1. Optimization of the synthesis method to improve potency and selectivity.
2. Evaluation of the efficacy of this compound in human clinical trials for the treatment of type 2 diabetes and obesity.
3. Investigation of the effects of this compound on other metabolic pathways, such as mitochondrial function and oxidative stress.
4. Development of novel drug delivery systems to improve the bioavailability and tissue distribution of this compound.
5. Exploration of the potential of this compound as a tool compound for the study of PTP1B function and regulation.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose uptake, as well as anti-obesity effects. Future research on this compound could lead to the development of new treatments for metabolic diseases and a better understanding of PTP1B function and regulation.

合成方法

The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves several steps, including the reaction of tert-butyl (1R,4R)-4-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxylate with isonicotinoyl chloride in the presence of a base. The resulting intermediate is then treated with carbonyldiimidazole to form the final product.

科学研究应用

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Additionally, this compound has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

属性

IUPAC Name

tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZJDCEBYKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120698
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286272-95-4
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。